Cas no 1140964-99-3 (Stenoparib)

Stenoparib (also known as 2X-121) is a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly targeting PARP-1 and PARP-2. It exhibits potent activity in disrupting DNA repair mechanisms, making it a promising candidate for oncology research, especially in tumors with homologous recombination deficiencies. Stenoparib demonstrates favorable pharmacokinetic properties, including oral bioavailability and efficient blood-brain barrier penetration, which may expand its therapeutic potential to central nervous system malignancies. Preclinical studies suggest synergistic effects when combined with DNA-damaging agents. Its distinct selectivity profile may contribute to reduced off-target effects compared to earlier-generation PARP inhibitors. Current research focuses on its application in ovarian, breast, and other solid tumors with DNA repair pathway vulnerabilities.
Stenoparib structure
Stenoparib structure
Product Name:Stenoparib
CAS No:1140964-99-3
MF:C18H15N5O
MW:317.3446
CID:2601357
Update Time:2025-05-20

Stenoparib Chemical and Physical Properties

Names and Identifiers

    • E7449
    • E-7449
    • 9X5A2QIA7C
    • 8-(isoindolin-2-ylmethyl)-2H-pyridazino[3,4,5-de]quinazolin-3(9H)-one
    • 3H-Pyridazino(3,4,5-de)quinazolin-3-one, 8-((1,3-dihydro-2H-isoindol-2-yl)methyl)-1,2-dihydro-
    • 3H-Pyridazino[3,4,5-de]quinazolin-3-one, 8-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-1,2-dihydro-
    • BCP19934
    • s8419
    • SB16888
    • Q27273339
    • Stenoparib
    • Inchi: 1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
    • InChI Key: JLFSBHQQXIAQEC-UHFFFAOYSA-N
    • SMILES: O=C1C2C([H])=C([H])C([H])=C3C=2C(=NN1[H])N=C(C([H])([H])N1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H])N3[H]

Computed Properties

  • Exact Mass: 317.12766g/mol
  • Monoisotopic Mass: 317.12766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.1
  • Molecular Weight: 317.3g/mol

Stenoparib Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Stenoparib Pricemore >>

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Stenoparib Suppliers

Amadis Chemical Company Limited
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(CAS:1140964-99-3)Stenoparib
Order Number:A909458
Stock Status:in Stock
Quantity:25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:35
Price ($):176.0/302.0/511.0/865.0
Email:sales@amadischem.com

Additional information on Stenoparib

Stenoparib (CAS No. 1140964-99-3): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

Stenoparib, chemically identified by the CAS number 1140964-99-3, represents a significant advancement in the realm of targeted cancer therapy. This compound has garnered considerable attention due to its unique molecular structure and potent biological activity, particularly in the context of inhibiting key enzymes involved in DNA repair mechanisms. As research in oncology continues to evolve, Stenoparib stands out as a promising candidate for the development of novel therapeutic strategies.

The molecular framework of Stenoparib is meticulously designed to interact with specific targets within cancer cells, disrupting critical pathways that contribute to tumor proliferation and survival. Its chemical composition, characterized by a complex heterocyclic structure, allows for high selectivity and efficacy in modulating enzymatic activities. This structural complexity not only contributes to its pharmacological properties but also opens avenues for further chemical optimization and derivatization.

In recent years, Stenoparib has been extensively studied for its potential in overcoming drug resistance mechanisms that often limit the effectiveness of conventional chemotherapeutic agents. Research has demonstrated that Stenoparib can selectively inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are essential for DNA repair processes. By targeting these enzymes, Stenoparib induces synthetic lethality in cancer cells, particularly those with BRCA mutations—a finding that has significant implications for personalized medicine approaches.

The clinical development of Stenoparib has been accompanied by rigorous preclinical and clinical trials. Early-phase studies have shown encouraging results in patients with advanced solid tumors, highlighting its ability to induce significant tumor regression when combined with other standard therapies. The compound's mechanism of action aligns well with current trends in oncology research, emphasizing the importance of precision medicine and targeted therapy.

One of the most compelling aspects of Stenoparib is its potential to enhance the efficacy of existing treatments while minimizing side effects. Unlike traditional chemotherapy, which often affects healthy cells as well as cancerous ones, Stenoparib's targeted approach reduces systemic toxicity. This characteristic is particularly crucial for improving patient quality of life during treatment regimens.

The chemical synthesis of Stenoparib involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, enabling scalable production for clinical trials and future commercialization. The synthesis process also highlights the compound's complexity and the expertise required to produce it at an industrial level.

From a regulatory perspective, Stenoparib has been subject to stringent evaluation by global health authorities to ensure its safety and efficacy before broader clinical application. The regulatory pathway underscores the importance of rigorous scientific documentation and validation, reflecting the compound's potential impact on patient care.

The future prospects of Stenoparib are further illuminated by ongoing research exploring its applications beyond oncology. Preliminary studies suggest that it may have therapeutic relevance in other areas, such as neurodegenerative diseases where DNA repair dysfunctions play a role. This broadens the scope of potential applications and positions Stenoparib as a versatile compound with multiple therapeutic avenues.

In conclusion, Stenoparib (CAS No. 1140964-99-3) represents a cornerstone in modern chemical biology and medicinal chemistry. Its unique molecular design, potent biological activity, and promising clinical results make it a standout compound in the fight against cancer. As research continues to uncover new applications and refine treatment protocols, Stenoparib is poised to play an increasingly pivotal role in advancing patient care across multiple medical disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1140964-99-3)Stenoparib
A909458
Purity:99%/99%/99%/99%
Quantity:25mg/50mg/100mg/250mg
Price ($):176.0/302.0/511.0/865.0
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